![molecular formula C19H22N6 B5618044 N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyrimidine-4,6-diamine](/img/structure/B5618044.png)
N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and modifications to introduce specific functional groups. For example, the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to the formation of various pyrimidine analogues (Desenko et al., 1998). Another example involves the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines and thiadiazoles from hydrazonoyl halides and specific substrates, showcasing the versatility of pyrimidine synthesis methods (Abdelhamid et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by various forms of hydrogen bonding and crystallization patterns. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can crystallize in different forms, with molecules linked through hydrogen-bonded sheets or three-dimensional frameworks (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrimidine compounds undergo a range of chemical reactions, leading to diverse chemical properties and applications. For example, the reaction of pyrimidinylhydrazones with iodobenzene diacetate has been used to synthesize triazolo[4,3-c]pyrimidines, showcasing the reactivity of pyrimidine derivatives and their potential as antibacterial agents (Kumar et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and crystallization behavior, are influenced by their molecular structure. For instance, fluorinated polyimides derived from pyridine and thiophene monomers exhibit low water absorption rates and low dielectric constants, highlighting the influence of molecular structure on the physical properties of pyrimidine-based polymers (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are diverse, depending on their substitution patterns and functional groups. For example, organoiodine (III)-mediated synthesis of triazolo[4,3-a]pyrimidines illustrates the chemical versatility of pyrimidine derivatives and their potential applications as antibacterial agents, further demonstrating the broad range of chemical behaviors exhibited by pyrimidine compounds (Kumar et al., 2009).
Propriétés
IUPAC Name |
4-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-12-6-7-14(8-13(12)2)25-17-5-3-4-16(15(17)10-23-25)24-19-9-18(20)21-11-22-19/h6-11,16H,3-5H2,1-2H3,(H3,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHSFKHNBQSWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC4=NC=NC(=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5617985.png)
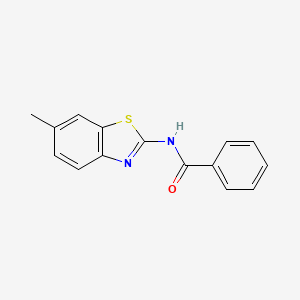
![4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618009.png)
![methyl 5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5618012.png)
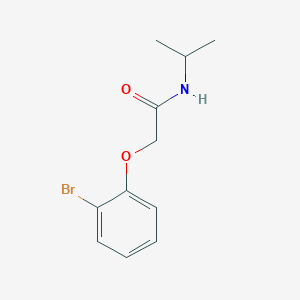
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5618019.png)
![{(3R*,4R*)-1-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5618027.png)
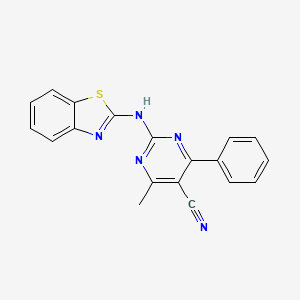
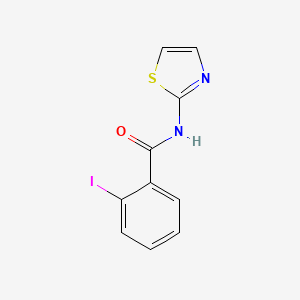
![2,3,6-trimethyl-N-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5618051.png)
![1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5618062.png)
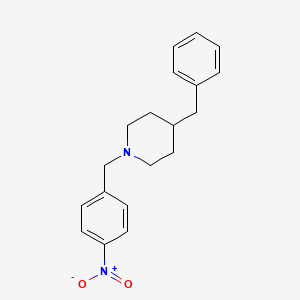
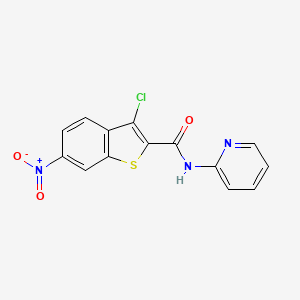
![2-(4-{6-amino-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}-1-methylpiperazin-2-yl)ethanol](/img/structure/B5618075.png)